molecular formula C8H8N2 B1617273 1-Methylpyrrolo[1,2-a]pyrazine CAS No. 64608-59-9

1-Methylpyrrolo[1,2-a]pyrazine

Cat. No.: B1617273
CAS No.: 64608-59-9
M. Wt: 132.16 g/mol
InChI Key: OCFOYCLGYLFXCC-UHFFFAOYSA-N
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Description

1-Methylpyrrolo[1,2-a]pyrazine (CAS Number: 64608-59-9) is an organic compound belonging to the class of pyrrolopyrazines, which consist of a pyrrole ring fused to a pyrazine . It has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol . This heteroaromatic scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Research indicates that the pyrrolo[1,2-a]pyrazine core structure is a key pharmacophore in bioactive molecules . Derivatives based on this scaffold have demonstrated potent activity in biological assays, with one study reporting a specific pyrrolo[1,2-a]pyrazine derivative exhibiting excellent anti-proliferative activity against human lymphoma U937 cells, associated with the FTase-p38 signaling axis . The compound serves as a versatile building block for the expansion of chemical space in the search for new therapeutic entities . As a fused heterocyclic system, it represents a valuable intermediate for researchers in oncology and pharmaceutical development. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFOYCLGYLFXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306273
Record name 1-Methylpyrrolo[1,2-a]pyrazine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64608-59-9
Record name 1-Methylpyrrolo[1,2-a]pyrazine
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Record name 1-Methylpyrrolo[1,2-a]pyrazine
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Record name 1-Methylpyrrolo[1,2-a]pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033171
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Significance of Nitrogen Containing Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the design and synthesis of new chemical entities. openmedicinalchemistryjournal.commsesupplies.com Their structural diversity and the ability of the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions make them ideal scaffolds for developing molecules that can interact with biological targets. mdpi.com This has led to their widespread use in the pharmaceutical industry, where they are integral components of many drugs. nih.gov Beyond pharmaceuticals, these compounds are crucial in the development of dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com The ongoing exploration of nitrogen-containing heterocycles continues to yield novel structures with unique properties, driving innovation across various scientific disciplines. frontiersin.org

The Pyrrolo 1,2 a Pyrazine Scaffold: Structural Significance and Academic Research Interest

Among the myriad of nitrogen-containing heterocycles, the pyrrolo[1,2-a]pyrazine (B1600676) scaffold has garnered significant attention from the academic and industrial research communities. This fused bicyclic system, consisting of a pyrrole (B145914) ring fused to a pyrazine (B50134) ring, is found in a number of natural products and serves as a versatile template for the synthesis of new bioactive molecules. researchgate.net The unique arrangement of nitrogen atoms within this framework imparts specific electronic and steric properties, influencing its reactivity and biological activity. Researchers have explored various synthetic strategies to access this scaffold and its derivatives, leading to a rich and diverse chemical space. researchgate.netmdpi.com The interest in this scaffold is further fueled by the wide range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netontosight.aiontosight.ai

Scope and Research Objectives Pertaining to 1 Methylpyrrolo 1,2 a Pyrazine and Its Derivatives

Historical and Foundational Approaches to the Pyrrolo[1,2-a]pyrazine Core

Early synthetic routes to the pyrrolo[1,2-a]pyrazine nucleus laid the groundwork for more advanced methodologies. These foundational strategies often involved the construction of the pyrazine ring onto a pre-existing pyrrole moiety.

Synthesis from Pyrrole Precursors

A common and direct approach to the pyrrolo[1,2-a]pyrazine core involves the utilization of functionalized pyrrole precursors. mdpi.comresearchgate.net One established method starts with the N-alkylation of methyl pyrrole-2-carboxylate. rsc.org For instance, reaction with 1,2-dibromoethane (B42909) in the presence of a base like potassium hydroxide (B78521) in dimethyl sulfoxide, followed by treatment with methylamine, can furnish the corresponding 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one. rsc.org

Another strategy involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297) to construct the pyrazine ring. mdpi.com The requisite enaminones can be readily prepared from the corresponding alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, or 2-(2-formyl-1H-pyrrol-1-yl)acetophenones by reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.com Domino reactions starting from 1H-2-pyrrolecarbaldehyde and vinyl azides in the presence of a base also provide a pathway to functionalized pyrrolo[1,2-a]pyrazines. thieme-connect.comresearchgate.net

Furthermore, multicomponent reactions have been developed for the efficient synthesis of pyrrolo[1,2-a]pyrazines. A Yb(OTf)₃-catalyzed reaction of a primary amine or diamine, furfural, and a 1,3-diketone represents one such approach. acs.org

Conversion of 3,4-Dihydropyrrolo[1,2-a]pyrazine (B13105142) Systems

The aromatization of a partially saturated pyrazine ring is a key transformation in the synthesis of pyrrolo[1,2-a]pyrazines. The conversion of 3,4-dihydropyrrolo[1,2-a]pyrazine to the fully aromatic pyrrolo[1,2-a]pyrazine can be achieved through oxidation. sci-hub.se A common method involves refluxing the dihydro derivative with palladium on activated carbon in a solvent like xylene. sci-hub.se This dehydrogenation process effectively removes two hydrogen atoms to introduce the double bond and achieve aromaticity.

For example, 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine and its 6-methyl analog have been synthesized via the condensation of 2-(trifluoroacetyl)furans with ethylenediamine. researchgate.net Treatment of these dihydro compounds with sodium hydroxide in aqueous ethanol (B145695) leads to the formation of the corresponding aromatized 1-(difluoromethyl)pyrrolo[1,2-a]pyrazines. researchgate.net

Oxidation Strategies for Saturated Pyrrolopyrazinones (e.g., 2-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one)

The synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-ones, which are oxidized derivatives of the core structure, often involves the oxidation of a saturated or partially saturated precursor. publish.csiro.auablesci.com For example, the parent 2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one can be synthesized by the oxidation of 2-methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one using manganese dioxide. rsc.org

Another approach involves the fusion of a pyrazinone ring to a pyrrole derivative. mdpi.com This can be achieved by starting with a 1,2-disubstituted pyrrole. mdpi.com For instance, proline-derived compounds can be oxidized to the corresponding pyrrole, which can then undergo further transformations to yield the desired pyrrolopyrazinone. mdpi.com

Advanced and Contemporary Synthetic Protocols

More recent synthetic methods have focused on improving efficiency, functional group tolerance, and atom economy. Transition metal catalysis has emerged as a powerful tool in this regard.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis has been instrumental in the development of novel and efficient routes to the pyrrolo[1,2-a]pyrazine scaffold. thieme-connect.comthieme-connect.comorganic-chemistry.org A notable example is the palladium(II)-catalyzed C(sp)–C(sp²) cascade coupling and intramolecular cyclization. thieme-connect.comorganic-chemistry.org This reaction utilizes readily available phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles as starting materials. thieme-connect.comorganic-chemistry.org The process involves a sequence of transmetalation, carbopalladation of the nitrile group, and subsequent intramolecular cyclization to afford multi-substituted pyrrolo[1,2-a]pyrazines in good to excellent yields. organic-chemistry.org

The reaction conditions for this transformation have been optimized, with Pd(OAc)₂ as the catalyst and 2,2′-dipyridyl as the ligand in DMF at 100 °C being identified as effective. organic-chemistry.org This methodology demonstrates broad substrate scope, accommodating various electron-donating and electron-withdrawing groups on the arylboronic acid and diverse pyrroloacetonitrile derivatives. organic-chemistry.org

Another palladium-catalyzed approach involves the carbo-palladation of pyrrole-2-carbonitriles with aryl boronic acids, leading to functionally diverse pyrrolo[1,2-a]pyrazines. researchgate.netconsensus.app This method also offers a broad substrate scope with respect to both the pyrrole-2-carbonitriles and the aryl boronic acids. researchgate.net

Furthermore, palladium-catalyzed intramolecular cyclization of N-allyl pyrrole-2-carboxamides can lead to the formation of pyrrolo[1,2-a]pyrazines. mdpi.comencyclopedia.pub The outcome of this reaction can be influenced by the specific palladium catalyst and reaction conditions used. mdpi.comencyclopedia.pub

Cyclization Reactions Utilizing Defined Building Blocks

Pyrrole-based enaminones have emerged as versatile and effective building blocks for synthesizing the pyrrolo[1,2-a]pyrazine skeleton. mdpi.comresearchgate.net A new synthetic approach involves the cyclization of 2-formylpyrrole-based enaminones using ammonium acetate as the nitrogen source. mdpi.comdntb.gov.ua The enaminone precursors are readily prepared by reacting 2-(2-formyl-1H-pyrrol-1-yl)acetates, -acetonitriles, or -acetophenones with N,N-dimethylformamide dimethyl acetal (DMFDMA). mdpi.comresearchgate.net The subsequent cyclization to form 4-substituted pyrrolo[1,2-a]pyrazines has been optimized by screening various bases and solvents, with lithium carbonate in DMF proving to be effective. mdpi.com

A transition-metal-free strategy also utilizes N-propargyl(pyrrolyl)enaminones, which undergo a base-catalyzed intramolecular cyclization with cesium carbonate in DMSO to stereoselectively form (acylmethylidene)pyrrolo[1,2-a]pyrazines. bohrium.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like pyrrolo[1,2-a]pyrazines in a single step. One such strategy involves the reaction of substituted pyrroles with DMFDMA and ammonium acetate to yield pyrrolo[1,2-a]pyrazines. mdpi.com Another approach is a Yb(OTf)₃-catalyzed reaction between a primary amine (or diamine), furfural, and a 1,3-diketone. acs.org

Catalyst-free MCRs have also been developed. For example, ethylenediamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate react to form pyrrolo[1,2-a]pyrazine derivatives. beilstein-journals.org Similarly, a three-component reaction of ethylenediamine, acetylenic esters, and nitrostyrene (B7858105) derivatives can produce the desired scaffold. dntb.gov.ua In a green chemistry approach, a one-pot synthesis using ethylenediamine, dialkylacetylenedicarboxylates, and β-nitrostyrene derivatives is catalyzed by reusable magnetic nanoparticles in water. nih.gov

Ring Annulation Techniques

Ring annulation, the process of building a new ring onto an existing one, is a fundamental strategy for constructing fused heterocyclic systems like pyrrolo[1,2-a]pyrazines. One such technique involves a tandem sequence starting with a Ugi multicomponent reaction. acs.orgacs.org The resulting adduct undergoes an acid-mediated cyclization followed by a gold(I)-catalyzed annulation, which regioselectively forms the pyrazine ring onto the pyrrole core to yield pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. acs.orgnih.govacs.org

Another approach involves the annulation of a pyrrole ring onto an intact diketopiperazine precursor. nih.gov This method uses a mild aldol (B89426) condensation followed by cyclization, which can be promoted by either a protic acid or a gold Lewis acid, to achieve the fused pyrrolopyrazinone structure. nih.gov The synthesis of the pyrrolo[1,2-a]pyrazine system can also be achieved by alkylating 2-acylpyrroles with α-bromo carbonyl compounds and subsequently treating the product with ammonium acetate, which facilitates the dehydrative cyclization and incorporation of the second nitrogen atom to complete the pyrazine ring. researchgate.net

Tandem Cyclization Sequences

Tandem reactions, also known as domino or cascade reactions, offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyrrolo[1,2-a]pyrazine core from simpler starting materials in a single operation. These sequences minimize purification steps, reduce solvent waste, and can lead to the rapid assembly of diverse compound libraries.

Several notable tandem strategies have been developed for the synthesis of pyrrolo[1,2-a]pyrazines and their derivatives. A domino synthesis has been established using 1H-2-pyrrolecarbaldehyde and readily available vinyl azides. researchgate.net This process proceeds under relatively mild, base-catalyzed conditions to afford a range of functionalized pyrrolo[1,2-a]pyrazines in moderate to high yields (51-92%). researchgate.net

Another powerful approach involves a tandem post-Ugi cyclization followed by a gold(I)-catalyzed annulation. nih.gov This two-step sequence begins with Ugi adducts which undergo an acid-mediated cyclization to form dihydropyrazinones. These intermediates are then subjected to gold(I)-catalyzed regioselective annulation to furnish densely functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones in good to excellent yields. nih.gov

Palladium catalysis has also been instrumental in developing tandem sequences. One such method is a sequential one-pot, two-step reaction that begins with a Sonogashira coupling. psu.edu This is followed by a base-induced isomerization and a 5-endo-trig cyclization, yielding the target pyrrolo[1,2-a]pyrazines. psu.edu In a different palladium-catalyzed cascade, multi-substituted pyrrolo[1,2-a]pyrazines are synthesized from phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles. researchgate.net This reaction involves a C(sp)–C(sp2) cascade coupling and subsequent intramolecular cyclization. researchgate.net

Furthermore, novel pyrrolo[1,2-a]pyrazine derivatives have been prepared from 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes through atom-economical tandem ring cyclization sequences using ammonium acetate as the amine source. rsc.org A summary of various tandem approaches is presented below.

Tandem/Domino StrategyKey ReactantsCatalyst/ReagentResulting ScaffoldReference
Domino Reaction1H-2-Pyrrolecarbaldehyde, Vinyl azidesCs₂CO₃ in DMFFunctionalized Pyrrolo[1,2-a]pyrazines researchgate.net
Post-Ugi Cyclization / Au-Catalyzed AnnulationUgi adductsAcid, then Gold(I) catalystPyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones nih.gov
Sonogashira Coupling / Cycloisomerization2-Bromo-5-methoxypyrazine, Propargyl amines/ethersPd(PPh₃)₂Cl₂, CuI, DBUSubstituted Pyrrolo[1,2-a]pyrazines psu.edu
Pd-Catalyzed Cascade Coupling / CyclizationPhenylboronic acids, 2-Carbonyl/2-formylpyrroloacetonitrilesPalladium(II) catalystMulti-substituted Pyrrolo[1,2-a]pyrazines researchgate.net
Tandem Iminium Cyclization / Smiles RearrangementPyridinyloxyacetaldehyde, Primary aminesTFA or TiCl₄Pyrido[2,3-e]pyrrolo[1,2-a]pyrazine nih.gov

Synthetic Challenges and Opportunities for Novel Methodologies in Pyrrolo[1,2-a]pyrazine Synthesis

Historically, the pyrrolo[1,2-a]pyrazine core has been viewed as relatively underdeveloped in terms of synthetic approaches compared to other nitrogen-fused heterocyclic systems like indolizines. rsc.orgmdpi.com This relative lack of attention presents a clear opportunity for the discovery and implementation of novel synthetic strategies. rsc.orgmdpi.com

Key Challenges:

Low Yields: Some established methods, such as certain cyclizations of 2-formylpyrrole-based enaminones, initially suffered from low yields when using common bases, necessitating further optimization. mdpi.com

Harsh Conditions: The reliance on aggressive reagents or high temperatures in some procedures can limit the functional group tolerance of the synthesis, restricting the diversity of the final products. psu.edu

Regioisomer Formation: In the synthesis of fused systems, such as those involving reactions with unsymmetrical o-phenylenediamines, mixtures of regioisomers can be formed, complicating purification and reducing the yield of the desired product. rsc.org

Opportunities for Novel Methodologies:

Multicomponent Reactions (MCRs): Designing new MCRs is a significant area of opportunity. These reactions, which combine three or more reactants in a single pot, offer a highly efficient path to complex molecules and align with the principles of green chemistry. mdpi.com The development of a three-component reaction involving ethylenediamine, acetylenic esters, and nitrostyrene derivatives is one such example. mdpi.com

Catalysis: The exploration of new catalytic systems, including those based on iron, gold, and palladium, continues to provide more efficient and selective reactions. nih.govacs.org For instance, iron-catalyzed intramolecular cyclizations are being developed as a convenient and efficient protocol. acs.org Metal-free cascade strategies, such as those using a Pictet-Spengler type reaction, also represent a cost-effective and environmentally friendly alternative. benthamscience.com

Domino/Tandem Sequences: As detailed in the previous section, the further development of novel tandem reactions is a major avenue for improving synthetic efficiency. rsc.org

Broader Substrate Scope: A key goal for new methodologies is the expansion of the substrate scope to allow for the synthesis of a wider array of structurally diverse pyrrolo[1,2-a]pyrazines. mdpi.com This includes developing methods tolerant of a broad range of functional groups. psu.edu

The ongoing interest in the pharmacological activities of pyrrolo[1,2-a]pyrazines serves as a powerful driver for overcoming these synthetic hurdles and exploring new chemical space. mdpi.comresearchgate.net

Electrophilic Substitution Reactions

The pyrrolo[1,2-a]pyrazine nucleus is susceptible to electrophilic attack. Theoretical calculations and experimental evidence indicate that electrophilic substitution preferentially occurs at the C1 and C3 positions of the pyrrole ring. acs.orgsci-hub.se The regioselectivity of these reactions is influenced by the nature of the electrophile and the substituents present on the heterocyclic core. For instance, in the context of related imidazo[1,2-a]pyrazines, bromination has been observed to occur at the C3 position. stackexchange.com This is rationalized by the stability of the resulting intermediate, which maintains the aromaticity of the six-membered ring. stackexchange.com

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the pyrazine ring in the pyrrolo[1,2-a]pyrazine system makes it reactive towards nucleophiles. wikipedia.org

Reactions with Organolithium Reagents

Organolithium reagents, being strong nucleophiles and bases, exhibit distinct reactivity with the pyrrolo[1,2-a]pyrazine scaffold. libretexts.orgmt.com In the reaction of pyrrolo[1,2-a]pyrazine with n-butyllithium, the butyl anion adds to the electron-deficient C1 position, yielding the corresponding 1-butylated derivative after quenching. sci-hub.se This demonstrates a 1,2-nucleophilic addition to the C=N bond of the pyrazine ring. sci-hub.sewikipedia.org

Reactivity with Oxygen and Nitrogen Nucleophiles (e.g., Trifluoromethyl Group Transformations)

The reactivity of substituted pyrrolo[1,2-a]pyrazines with O- and N-nucleophiles has been investigated, particularly in the context of transforming trifluoromethyl groups. researchgate.net The reaction of 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines with various nucleophiles leads to the conversion of the trifluoromethyl group into amide and amidine functionalities. researchgate.net This transformation is accompanied by the aromatization of the heterocyclic system through the formal elimination of a hydrogen fluoride (B91410) molecule. researchgate.net

Metalation and Subsequent Electrophilic Quenching

The pyrrolo[1,2-a]pyrazine system can be selectively deprotonated using strong bases, followed by quenching with electrophiles to introduce substituents at specific positions. acs.orgsci-hub.se The use of lithium diisopropylamide (LDA) at low temperatures allows for the metalation of pyrrolo[1,2-a]pyrazine. sci-hub.se Subsequent reaction with various electrophiles, such as methyl iodide, affords the corresponding 4-substituted derivatives in good yields. sci-hub.se Interestingly, despite theoretical calculations suggesting similar charge densities at the C1 and C4 positions, substitution is observed exclusively at C4. sci-hub.se This regioselectivity highlights the kinetic control of the reaction.

Table 1: Metalation and Electrophilic Quenching of Pyrrolo[1,2-a]pyrazine sci-hub.se

ElectrophileProductYield (%)
D₂O4-Deuterio-pyrrolo[1,2-a]pyrazine75
(MeS)₂4-Methylthio-pyrrolo[1,2-a]pyrazine68
Me₃SiCl4-Trimethylsilyl-pyrrolo[1,2-a]pyrazine72
MeI4-Methyl-pyrrolo[1,2-a]pyrazine65

Quaternization and N-Ylide Generation

The non-bridgehead nitrogen atom (N-2) of the pyrrolo[1,2-a]pyrazine ring is susceptible to quaternization with alkylating agents. acs.orgsci-hub.se This reaction is a key step in the generation of azomethine ylides. acs.orgsci-hub.senih.gov For example, treatment of pyrrolo[1,2-a]pyrazine with reagents like methyl bromoacetate (B1195939) or phenacyl bromide leads to the formation of the corresponding pyrazinium salts. sci-hub.se Subsequent deprotonation of these salts with a base, such as triethylamine (B128534) or potassium carbonate, generates the corresponding N-ylides. sci-hub.sed-nb.info These ylides are stabilized by the adjacent electron-withdrawing group. d-nb.info

1,3-Dipolar Cycloaddition Reactions of Pyrrolo[1,2-a]pyrazinium Ylides

The N-ylides generated from the quaternization of pyrrolo[1,2-a]pyrazines are valuable intermediates for 1,3-dipolar cycloaddition reactions. acs.orgsci-hub.senih.gov These reactions provide a powerful tool for the construction of more complex heterocyclic systems. d-nb.info When reacted with suitable dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate, these ylides undergo highly regioselective cycloadditions to afford fused polycyclic systems. sci-hub.se

For instance, the ylide generated from 2-methoxycarbonylmethyl-pyrrolo[1,2-a]pyrazinium bromide reacts with DMAD to yield a dipyrrolo[1,2-a:2',1'-c]pyrazine derivative. sci-hub.se Similarly, reaction with acrylonitrile (B1666552) can lead to either the endo cycloadduct or the aromatized derivative depending on the reaction conditions. sci-hub.se The cycloaddition of N-amino-pyrrolo[1,2-a]pyrazinium salts with acetylenic dipolarophiles has also been studied, leading to the formation of pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines. sci-hub.se

Table 2: 1,3-Dipolar Cycloaddition Reactions of Pyrrolo[1,2-a]pyrazinium Ylides sci-hub.se

Ylide PrecursorDipolarophileProductYield (%)
2-Methoxycarbonylmethyl-pyrrolo[1,2-a]pyrazinium bromideDimethyl acetylenedicarboxylate (DMAD)Dimethyl 1,2-dihydropyrrolo[1,2-a:2',1'-c]pyrazine-10,11-dicarboxylate78
2-Methoxycarbonylmethyl-pyrrolo[1,2-a]pyrazinium bromideMethyl propiolateMethyl 1,2-dihydropyrrolo[1,2-a:2',1'-c]pyrazine-10-carboxylate65
2-Phenacyl-pyrrolo[1,2-a]pyrazinium bromideDimethyl acetylenedicarboxylate (DMAD)Dimethyl 1-phenyl-1,2-dihydropyrrolo[1,2-a:2',1'-c]pyrazine-10,11-dicarboxylate82
2-Phenacyl-pyrrolo[1,2-a]pyrazinium bromideAcrylonitrile1-Phenyl-1,2,3,10b-tetrahydropyrrolo[1,2-a:2',1'-c]pyrazine-3-carbonitrile (endo)55

Functional Group Interconversions and Strategic Derivatization

The strategic modification of the this compound scaffold through functional group interconversions is a key strategy for creating a library of derivatives with diverse properties. Various synthetic methodologies have been developed to introduce or modify functional groups on the pyrrolo[1,2-a]pyrazine core.

Aromatization of dihydropyrrolo[1,2-a]pyrazines represents a fundamental transformation. For instance, 3,4-dihydropyrrolo[1,2-a]pyrazine can be oxidized to the corresponding aromatic pyrrolo[1,2-a]pyrazine in a 62% yield by refluxing with 10% palladium on activated carbon in xylene for 20 hours. sci-hub.se

Electrophilic substitution reactions provide a direct method for functionalizing the electron-rich pyrrole ring. The regioselectivity of these reactions is influenced by the existing substituents on the pyrrolo[1,2-a]pyrazine core. For example, electrophilic acetylation of certain pyrrolo[1,2-a]pyrazine derivatives using acetyl chloride and aluminum chloride under Friedel-Crafts conditions can lead to substitution at the 8-position. The presence of methoxyphenyl or methyl groups at the 3-position can direct acetylation to the 6- or 8-positions, respectively. Bromination using sulfuryl chloride in methylene (B1212753) chloride at low temperatures has been shown to selectively introduce a bromine atom at the 7-position.

Furthermore, the trifluoromethyl group at the 1-position of 3,4-dihydropyrrolo[1,2-a]pyrazines has been shown to be a versatile handle for further transformations. Reactions with nucleophiles such as O- and N-nucleophiles can convert the trifluoromethyl group into amide and amidine functionalities, accompanied by the aromatization of the dihydropyrazine (B8608421) ring through the formal elimination of a hydrogen fluoride molecule. researchgate.netresearchgate.net

The synthesis of various derivatives often involves the cyclization of appropriately substituted pyrrole precursors. For example, N-propargylated pyrrole esters can undergo cyclization to form pyrrolo[1,2-a]pyrazin-1(2H)-ones. The strategic derivatization of the pyrrolo[1,2-a]pyrazine system is further exemplified by the synthesis of novel analogs of the natural alkaloid peramine (B34533) starting from ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, which is then reacted with various electrophilic reagents. researchgate.net

Table 1: Examples of Functional Group Interconversions and Derivatizations of the Pyrrolo[1,2-a]pyrazine System This table is interactive. You can sort and filter the data.

Starting Material Reagents and Conditions Product Yield (%) Reference
3,4-Dihydropyrrolo[1,2-a]pyrazine 10% Pd/C, xylene, reflux, 20 h Pyrrolo[1,2-a]pyrazine 62 sci-hub.se
Pyrrolo[1,2-a]pyrazine derivative Acetyl chloride, AlCl₃ 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone -
Pyrrolo[1,2-a]pyrazine derivative Sulfonyl chloride, CH₂Cl₂, -78°C 7-Bromopyrrolo[1,2-a]pyrazine derivative 85 (conversion)
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine O- or N-nucleophiles 1-Amido/amidino-pyrrolo[1,2-a]pyrazine - researchgate.netresearchgate.net
N-Propargylated pyrrole ester Base Pyrrolo[1,2-a]pyrazin-1(2H)-one -

Exploration of Reaction Mechanisms and Pathways

Understanding the mechanisms of reactions involving the this compound system is essential for controlling reaction outcomes and designing more efficient synthetic routes. A combination of experimental and computational studies has shed light on several key mechanistic pathways.

Domino reactions are a powerful tool for the efficient construction of the pyrrolo[1,2-a]pyrazine scaffold. A proposed mechanism for the synthesis of 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives involves a domino cyclization process. sci-hub.se Computational studies suggest that the reaction is initiated by the oxidation of a 1H-pyrazol-5-amine to form a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule. The resulting intermediate undergoes a nucleophilic addition of a deprotonated 1H-pyrrole-2-carbaldehyde, triggering a domino cyclization to yield the final product. sci-hub.se

Another example of a domino synthesis involves the reaction of 2-pyrrolecarbaldehyde with vinyl azides in the presence of a base. researchgate.net The proposed mechanism starts with a Michael addition of the pyrrole to the vinyl azide, followed by the elimination of dinitrogen. The resulting intermediate then undergoes cyclization to form the pyrrolo[1,2-a]pyrazine ring system. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating reaction mechanisms and explaining observed selectivities. For instance, DFT calculations have been used to clarify conflicting potential reaction pathways, such as in cycloaddition reactions where a concerted [3+2] cycloaddition was found to be energetically more favorable than a stepwise mechanism. These computational models also help in understanding the factors that govern regioselectivity in cyclization reactions, where steric hindrance and the stability of the transition state can favor the formation of one ring size over another.

The mechanism of electrophilic substitution on the pyrrolo[1,2-a]pyrazine ring has also been investigated. The regioselectivity of these reactions is governed by the stability of the resulting carbocation intermediate (the sigma complex). For instance, in the bromination of 8-chloroimidazo[1,2-a]pyrazine, a related system, electrophilic attack at the C-3 position is favored because the resulting intermediate can better delocalize the positive charge while maintaining the aromaticity of the six-membered ring. stackexchange.com

Furthermore, the pyrrolo[1,2-a]pyrazine system can be activated for 1,3-dipolar cycloaddition reactions. Quaternization of the non-bridgehead nitrogen atom leads to the formation of pyrazinium salts, which can then be converted into azomethine ylides. These ylides readily react with various dipolarophiles in a highly regioselective manner to produce complex tri- and tetracyclic systems. sci-hub.seacs.org

Table 2: Mechanistic Insights into Reactions of Pyrrolo[1,2-a]pyrazine and Related Systems This table is interactive. You can sort and filter the data.

Reaction Type Key Mechanistic Steps Investigative Tools System Reference
Domino Cyclization Oxidation, hydroxylamine formation, nucleophilic addition, cyclization Computational Studies (DFT) Pyrazolo-pyrrolo-pyrazine synthesis sci-hub.se
Domino Synthesis Michael addition, dinitrogen elimination, cyclization Proposed Mechanism Pyrrolo[1,2-a]pyrazine synthesis from vinyl azides researchgate.net
Cycloaddition Concerted [3+2] cycloaddition vs. stepwise mechanism Computational Studies (DFT) Pyrrolo[1,2-a]quinoxaline (B1220188) formation
Electrophilic Substitution Formation and stability of sigma complex Resonance Theory Bromination of 8-chloroimidazo[1,2-a]pyrazine stackexchange.com
1,3-Dipolar Cycloaddition Quaternization, ylide formation, cycloaddition Experimental Pyrrolo[1,2-a]pyrazinium salts sci-hub.seacs.org

Theoretical and Computational Chemistry of Pyrrolo 1,2 a Pyrazine Structures

Ab Initio Calculations for Molecular Geometry and Electronic Structure Analysis

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study the structure of the parent pyrrolo[1,2-a]pyrazine (B1600676) system. sci-hub.se These calculations provide valuable insights into the molecule's geometry and the distribution of electrons.

One study conducted ab initio calculations on pyrrolo[1,2-a]pyrazine and its N-protonated form to understand its basic chemistry. sci-hub.se The optimized geometries revealed key structural features. For the neutral pyrrolo[1,2-a]pyrazine, the calculations indicated specific bond lengths and angles that define its planar, bicyclic structure. The electronic structure analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), showed that the electron density is highest at the C7 and C8 positions, suggesting these are the most likely sites for electrophilic attack. sci-hub.se This theoretical prediction was consistent with experimental findings where Vilsmeier-Haack formylation occurred at the C8 position. sci-hub.se

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of pyrrolo[1,2-a]pyrazine and its derivatives due to its balance of accuracy and computational cost. nsf.govresearchgate.net

DFT calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR and IR spectra. For instance, a spectroscopic and theoretical study on peramine (B34533) and related pyrrolopyrazinone compounds utilized DFT (B3LYP/6-311++G(d,p)) to calculate harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. researchgate.net The study found that the calculated spectra were in good agreement with experimental data, allowing for detailed assignment of vibrational modes. researchgate.net Furthermore, ¹H NMR analysis, supported by theoretical calculations, indicated that the pyrrole (B145914) protons in these systems are deshielded. researchgate.net While this study was not on 1-methylpyrrolo[1,2-a]pyrazine itself, the findings provide a strong basis for understanding the spectroscopic characteristics of this class of compounds.

The reactivity of pyrrolo[1,2-a]pyrazine derivatives can be effectively analyzed using DFT-based descriptors. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net For amiloride (B1667095) analogs containing a pyrazine (B50134) ring, ab initio MEP analysis was used to understand their interaction with the epithelial sodium channel. nih.gov The study revealed that the location and depth of negative potential regions are crucial for binding affinity. nih.gov

Fukui functions are another powerful descriptor for identifying reactive sites. A study on imidazo-[1,2-a]pyrazine derivatives used Fukui function maps to visualize regions susceptible to nucleophilic and electrophilic attack. researchgate.net These computational tools are critical for understanding and predicting the chemical behavior of these heterocyclic systems in various reactions.

Computational Investigation of Reaction Mechanisms and Energetics

Computational chemistry plays a crucial role in elucidating reaction mechanisms and their associated energetics. For electrophilic aromatic substitution reactions, theoretical investigations have provided a deeper understanding of the mechanism, including the formation of π-complex and σ-complex intermediates. diva-portal.org For instance, studies on the nitration of benzene (B151609) have used computational methods to model the energy profile of the reaction, identifying the rate-limiting step. acs.org A domino approach for the synthesis of pyrrolo[1,2-a]pyrazines from vinyl azides has been proposed, with the mechanism likely involving vinylnitrene intermediates. researchgate.net Computational studies could provide significant insights into the energetics of these pathways.

Molecular Dynamics Simulations (Applied to Related Pyrazine Scaffolds)

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. While specific MD simulations for this compound are not widely reported, studies on related pyrazine-containing scaffolds are informative. For example, MD simulations have been used to investigate the binding mechanism of triazole inhibitors to CYP51, a key enzyme in fungi. mdpi.com In another study, MD simulations of pyrrolo[1,2-a]quinoline (B3350903) derivatives interacting with tubulin helped to understand the stability of binding interactions predicted by docking experiments. nih.gov These examples demonstrate the potential of MD simulations to explore the interactions of this compound with biological targets.

Structure-Reactivity and Structure-Property Relationship Studies via Computational Methods

Computational chemistry provides a powerful lens for understanding the intrinsic properties of heterocyclic compounds, and the pyrrolo[1,2-a]pyrazine scaffold has been the subject of theoretical investigations to elucidate its structure, reactivity, and electronic characteristics. While detailed computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, foundational ab initio and Density Functional Theory (DFT) studies on the parent pyrrolo[1,2-a]pyrazine system offer significant insights that can be extrapolated to its methylated derivative.

Early research employed ab initio molecular orbital techniques to study the electronic structures of pyrrolo[1,2-a]pyrazine and its N-protonated form, the latter serving as a model for N-alkylated derivatives like this compound. sci-hub.se These calculations, performed at the closed-shell self-consistent field (SCF) level of theory with a 6-31G* basis set, revealed key details about the molecule's geometry and charge distribution. sci-hub.se

The introduction of a methyl group at the C1 position in this compound is expected to influence the electronic distribution and reactivity of the heterocyclic system. The methyl group, being an electron-donating group, can affect the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). An increase in the HOMO energy and a potential alteration of the LUMO energy can, in turn, modify the molecule's reactivity towards electrophiles and nucleophiles.

Computational methods are also instrumental in determining various molecular properties that are not easily accessible through experimental means. Publicly available databases provide computed properties for this compound, which offer a snapshot of its physicochemical characteristics.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₈N₂PubChem nih.gov
Molecular Weight132.16 g/mol PubChem nih.gov
XLogP3-AA1.8PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count1PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Exact Mass132.068748264 DaPubChem nih.gov
Topological Polar Surface Area17.3 ŲPubChem nih.gov

These computed values provide a baseline for understanding the molecule's behavior. For instance, the XLogP3-AA value suggests a degree of lipophilicity, while the topological polar surface area is indicative of its potential for membrane permeability.

Analytical Method Development for the Characterization and Quantification of Pyrrolo 1,2 a Pyrazine Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of 1-Methylpyrrolo[1,2-a]pyrazine, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise molecular structure of this compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Analysis of the ¹H NMR spectrum allows for the identification of protons in the aromatic rings and the methyl substituent. The chemical shifts (δ) indicate the electronic environment of each proton, and spin-spin coupling patterns help establish the proximity of neighboring protons. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including those in the pyrrole (B145914) and pyrazine (B50134) rings and the methyl group. While experimental data is not widely published, predicted NMR data provides valuable insight into the expected spectral characteristics.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ 2.58 20.3
C1 - 145.8
C3 7.91 120.1
C4 8.02 116.4
C6 7.01 110.2
C7 6.83 112.5
C8 7.75 115.9
C8a - 128.7

Data sourced from computational predictions by the Human Metabolome Database (HMDB). These values are theoretical and may differ from experimental results.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint region of this compound. These methods probe the vibrational modes of the molecule's bonds.

The IR spectrum would be expected to show characteristic absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: These appear in the 1600-1400 cm⁻¹ region, characteristic of the heterocyclic aromatic rings.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic protons and the methyl group appear in the 1400-600 cm⁻¹ fingerprint region.

Methyl group vibrations: Symmetric and asymmetric stretching and bending modes of the CH₃ group.

Mass Spectrometry (MS, EI-MS, HPLC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The compound has a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol . nih.govnist.gov

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a characteristic mass spectrum. The molecular ion peak for this compound is observed at m/z 132. nih.govnist.gov Key fragments are also observed, which can be used to confirm the structure.

Table 2: Key EI-MS Fragmentation Data for this compound

m/z Relative Intensity (%) Proposed Fragment Identity
132 100 [M]⁺• (Molecular Ion)
131 85 [M-H]⁺
105 15 [M-HCN]⁺
104 20 [M-N₂]⁺• or [M-H₂CN]⁺
78 18 C₆H₄N⁺ or C₅H₄N₂⁺

Data sourced from the NIST WebBook. nist.gov

Coupling MS with chromatographic techniques like HPLC (HPLC-MS) allows for the separation of the compound from a mixture before its detection and identification by the mass spectrometer.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample of this compound. This experimental data is then compared to the theoretical values calculated from its molecular formula, C₈H₈N₂, to confirm the empirical formula and assess the sample's purity. nist.gov

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Count Mass Percentage (%)
Carbon C 12.011 8 72.70%
Hydrogen H 1.008 8 6.10%
Nitrogen N 14.007 2 21.20%

Calculated based on the molecular formula C₈H₈N₂.

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying this compound in complex mixtures. Developing a robust HPLC method is critical for quality control and research purposes.

Given the aromatic and moderately polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. Method development would involve optimizing several key parameters to achieve good resolution, peak shape, and sensitivity. A starting point for method development would involve a C18 stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often employed to ensure efficient separation from impurities with different polarities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which is expected given its conjugated heterocyclic ring system.

Table 4: Hypothetical Starting Parameters for HPLC Method Development

Parameter Suggested Condition Rationale
Stationary Phase C18 column (e.g., 4.6 x 250 mm, 5 µm) Provides good retention and separation for moderately non-polar aromatic compounds.
Mobile Phase A: Water (with 0.1% formic acid or TFA) B: Acetonitrile or Methanol Acetonitrile often provides better peak shape and lower viscosity. Acid improves peak symmetry.
Elution Mode Gradient (e.g., 10% to 90% B over 20 min) To elute a range of compounds with varying polarities and ensure good separation from potential impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV-Vis Detector (e.g., at 254 nm or λmax) The aromatic system of the compound is expected to have strong UV absorbance.

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This compound is frequently identified as a key aroma component in a variety of roasted and heat-processed foods, including coffee and baked goods. mdpi.comcoffee-consulate.com The application of GC is essential for both the qualitative identification and quantitative measurement of this compound in complex matrices.

The analytical process typically begins with the extraction of volatile compounds from the sample matrix. A common and effective method for this is Headspace Solid-Phase Microextraction (HS-SPME), which is valued for its simplicity, efficiency, and solvent-free nature. For the analysis of pyrazines in food, fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed to trap the volatile analytes from the headspace of the sample. japsonline.com

Following extraction, the analytes are desorbed into the GC inlet for separation. The choice of capillary column is critical for achieving the desired resolution. For polar compounds like pyrazines, polar columns such as those with a polyethylene (B3416737) glycol stationary phase (e.g., SUPELCOWAX® 10 or TG-WAX) are frequently used. mdpi.com These columns provide excellent separation of polar analytes. The identification of this compound is often confirmed by comparing its mass spectrum and retention index with those of a reference standard or with data from established libraries. nih.gov

The following table provides an example of typical GC-MS parameters used for the analysis of pyrazines, including this compound, in food samples. japsonline.com

Table 1: Example GC-MS Parameters for the Analysis of this compound

Parameter Condition
Sample Preparation Headspace Solid-Phase Microextraction (HS-SPME)
SPME Fiber Divinylbenzene/Carboxen/PDMS
Column SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Oven Program 40 °C (5 min) to 230 °C at 4 °C/min
Injector Temperature 270 °C
Detector Ion Trap Mass Spectrometer

| Mass Range | m/z 30-350 |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely employed in synthetic organic chemistry. For pyrrolo[1,2-a]pyrazine (B1600676) compounds, TLC is an invaluable tool for qualitatively monitoring the progress of chemical reactions and for the preliminary assessment of product purity. It is also utilized in the development of optimal solvent systems for larger-scale purification by column chromatography.

In the synthesis of this compound and its derivatives, TLC can be used to track the consumption of starting materials and the formation of the desired product. This is achieved by spotting the reaction mixture alongside the starting materials on a TLC plate at various time points. The separation of spots on the plate, based on their differential partitioning between the stationary phase (typically silica (B1680970) gel) and a mobile phase, allows for a visual assessment of the reaction's progression.

The choice of the mobile phase, or eluent, is crucial and is determined empirically to achieve a good separation between the reactants, products, and any byproducts. A common starting point for developing a solvent system for heterocyclic compounds like pyrrolo[1,2-a]pyrazines is a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the solvent system is adjusted to obtain the desired retention factor (Rf) values, ideally between 0.2 and 0.8 for the compounds of interest.

Visualization of the separated spots on the TLC plate is typically achieved under UV light, as many pyrrolo[1,2-a]pyrazine derivatives are UV-active. Additionally, various staining agents can be used to visualize compounds that are not UV-active or to provide further differentiation.

The following table outlines a general procedure for using TLC to monitor the synthesis of a pyrrolo[1,2-a]pyrazine derivative.

Table 2: General TLC Procedure for Monitoring Pyrrolo[1,2-a]pyrazine Synthesis

Step Description
Stationary Phase Silica gel 60 F254 plates
Sample Application Spotting of starting materials and reaction mixture using capillary tubes
Mobile Phase A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate)
Development The plate is placed in a sealed chamber with the mobile phase

| Visualization | UV lamp (254 nm and/or 366 nm), followed by chemical staining if necessary |

Validation Parameters for Analytical Methods

The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose and provides reliable, reproducible, and accurate data. For the quantification of this compound, a comprehensive validation of the chosen analytical method, such as GC-MS, is required. The key validation parameters are discussed in the following subsections.

Linearity and Range

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantitative analysis of this compound, a calibration curve is typically constructed by analyzing a series of standard solutions at different concentrations. The linearity is evaluated by performing a linear regression analysis of the analyte concentration versus the instrument response. A high correlation coefficient (R²) value, typically ≥ 0.99, is indicative of good linearity. nih.gov The working range for the assay is established based on the linear portion of the calibration curve.

Accuracy and Precision

Accuracy is the measure of the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. For pyrazines in food matrices, recovery values are typically expected to be within a range of 80-120%. nih.gov

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of pyrazines, an acceptable RSD is generally considered to be less than 15-20%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The LOD and LOQ are often determined based on the signal-to-noise ratio of the analytical instrument's response, with a ratio of 3:1 typically used for the LOD and 10:1 for the LOQ. nih.gov For the analysis of pyrazines in food matrices by GC-MS, the LOD and LOQ can be in the low ng/g or µg/kg range, depending on the specific compound and the matrix. nih.gov

Robustness and Selectivity

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For a GC method, parameters that may be varied to assess robustness include the injector temperature, oven temperature ramp rate, and carrier gas flow rate.

Selectivity, or specificity, is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In GC-MS analysis, selectivity is generally high due to the combination of chromatographic separation and mass spectrometric detection. The use of selected ion monitoring (SIM) mode can further enhance the selectivity of the method for the target analyte. nih.gov

The following table summarizes typical acceptance criteria for the validation of an analytical method for the quantification of pyrazines.

Table 3: Typical Validation Parameters and Acceptance Criteria for Pyrazine Analysis

Parameter Acceptance Criterion
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) ≤ 20%
LOD (Signal-to-Noise) ~3:1
LOQ (Signal-to-Noise) ~10:1
Selectivity No significant interference at the retention time of the analyte

| Robustness | Method performance remains acceptable with minor variations in parameters |

Characterization of Synthetic Intermediates and Related Compounds

The synthesis of this compound and other pyrrolo[1,2-a]pyrazine derivatives involves multi-step processes that generate various synthetic intermediates. The structural confirmation and purity assessment of these intermediates are critical for the successful synthesis of the final target compounds. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of these molecules.

The structural elucidation of intermediates in the synthesis of related heterocyclic systems, such as pyrrolo[1,2-b]pyridazines, relies heavily on spectroscopic methods. For instance, in the synthesis starting from 3(2H)pyridazinone acids, the intermediate esters are characterized by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H-NMR spectra of these intermediates are notable for the absence of the NH signal from the pyridazine (B1198779) moiety and the magnetic non-equivalence of the methylene (B1212753) protons of the ethyl ester group, which appear as a multiplet instead of a quartet due to the presence of a chiral carbon center. nih.gov In the 13C-NMR spectra, the carbonyl groups of the pyridazine ring and the ester group are observed at distinct chemical shifts, typically between 159.7–160.1 ppm and 169.5–169.7 ppm, respectively. nih.gov

Further, the characterization of novel pyrrolo[1,2-a]pyrazine derivatives utilizes a suite of analytical methods including 1H and 13C NMR, IR, elemental analysis, and X-ray crystallography for unambiguous structure determination. researchgate.net Similarly, the characterization of substituted imidazo[1,2-a]pyrazines, a related class of compounds, involves detailed spectroscopic analysis. For example, 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine shows a characteristic C=N stretching frequency around 1546 cm⁻¹ in its IR spectrum. tsijournals.com Its 1H NMR spectrum reveals specific signals, such as a broad singlet at δ 8.12, corresponding to the protons in the heterocyclic system. tsijournals.com

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is another powerful tool for the analysis of pyrrolo[1,2-a]pyrazine compounds. The NIST WebBook provides reference mass spectrum data for this compound obtained by electron ionization, which can be used as a standard for comparison. nist.gov The experimental Kovats retention index, a parameter used in gas chromatography, has also been determined for this compound on both non-polar and polar columns, providing crucial data for its identification in complex mixtures. nih.gov

Detailed research findings from the synthesis of various pyrrolo[1,2-a]pyrazine derivatives have been reported, often including comprehensive characterization data for key intermediates. These data are essential for verifying the reaction pathways and ensuring the identity of the synthesized compounds. nih.gov The development of new synthetic routes, such as one-pot, three-component reactions, also relies on the thorough characterization of the resulting complex heterocyclic structures. mdpi.com

Below are interactive data tables summarizing typical analytical data used for the characterization of intermediates and related compounds in the pyrrolo[1,2-a]pyrazine family.

Table 1: Spectroscopic Data for a Pyrrolo[1,2-b]pyridazine Intermediate nih.gov

Analytical Technique Characteristic Signal Observed Value/Pattern
¹H-NMR Methylene protons (-CH₂-) of CO₂Et group Multiplet
¹³C-NMR Carbonyl carbon (pyridazine) 159.7–160.1 ppm
¹³C-NMR Carbonyl carbon (ester) 169.5–169.7 ppm
¹³C-NMR Chiral carbon (-CH<) ~62.5 ppm

Table 2: Physical and Chromatographic Data for this compound nist.govnih.gov

Property Value
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
CAS Registry Number 64608-59-9
Kovats Retention Index (Semi-standard non-polar column) 1214

Natural Occurrence and Biogenetic Pathways of Pyrrolopyrazine Scaffolds

Identification of Pyrrolopyrazine Derivatives in Naturally Occurring Products

Pyrrolopyrazine derivatives have been identified in a wide array of organisms, from terrestrial microbes and fungi to marine invertebrates. researchgate.netconsensus.app These compounds often serve as defense chemicals for their host organisms. A prominent example is peramine (B34533), a potent insect feeding deterrent, which is a pyrrolopyrazine (PPZ) produced by grass-endophytic fungi of the genus Epichloë. nih.govnih.gov Microbial sources are also significant producers of these scaffolds. For instance, various derivatives, including 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have been identified in species of Streptomyces. researchgate.net The marine environment, particularly sponges of the genera Agelas and Tedania, is another rich source of diverse pyrrole-based alkaloids, including complex brominated and non-brominated structures. nih.govnih.govresearchgate.net

Compound ClassSpecific Example(s)Natural SourceBiological Role (if known)
Pyrrolopyrazine AlkaloidsPeramineEpichloë fungi (endophytic)Insect feeding deterrent
Hexahydropyrrolo[1,2-a]pyrazine-1,4-diones3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dioneStreptomyces sp.Antimicrobial, Quorum sensing inhibition
Bromopyrrole AlkaloidsPseudoceratidine, TedamidesMarine Sponges (e.g., Tedania brasiliensis)Anti-parasitic, Antifouling
Pyrrole-2-carboxamidesVarious non-brominated derivativesMarine Sponge (Agelas nakamurai)Not specified

Biosynthetic Pathways of Pyrrolopyrazine and Related Fused Pyrazine (B50134) Systems

The biosynthesis of the pyrrolopyrazine scaffold is a sophisticated process primarily orchestrated by large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). nih.govd-nb.info These enzymatic assembly lines build peptide backbones from amino acid precursors without the use of ribosomes. scispace.com

The pathway for the pyrrolopyrazine alkaloid peramine begins with the selection and activation of two specific amino acid precursors by the NRPS. pnas.org The core of the NRPS is organized into modules, with each module responsible for incorporating one amino acid into the growing chain. d-nb.info The biosynthesis proceeds through a thiotemplate mechanism where the activated amino acids and the subsequent dipeptide are tethered to the enzyme as thioesters. nih.govscispace.com

A key intermediate in this process is a dipeptidyl-thioester bound to the NRPS. nih.gov The fate of this intermediate determines the final product. For pyrrolopyrazine synthesis, this dipeptide undergoes a reductive release and cyclization to form the characteristic fused ring system. pnas.org In related pathways, alterations in the enzymatic machinery can lead to different cyclic products, such as 2,5-diketopiperazines (DKPs), which are the smallest cyclic dipeptides. mdpi.com This demonstrates how nature can generate diverse molecular scaffolds from a common biosynthetic origin.

Isolation and Structural Elucidation from Biological Sources

The extraction and characterization of pyrrolopyrazine derivatives from their natural sources involve a combination of chromatographic and spectroscopic techniques. Marine sponges, for example, are a prolific source of these alkaloids, though they are often present in complex mixtures. researchgate.netnih.gov

The isolation process typically begins with the extraction of the biological material (e.g., fungal culture, sponge tissue) using organic solvents. This crude extract is then subjected to various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to separate the individual compounds. nih.gov

Once a pure compound is isolated, its structure is determined using modern analytical methods. Mass spectrometry (MS) is used to establish the molecular formula. mdpi.commdpi.com The core of the structural elucidation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments allow chemists to piece together the connectivity of atoms, revealing the intricate fused-ring structure of the pyrrolopyrazine scaffold. nih.gov In some cases, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. nih.gov

TechniquePurpose in Structural Elucidation
High-Performance Liquid Chromatography (HPLC)Purification and isolation of individual compounds from complex mixtures.
High-Resolution Mass Spectrometry (HRMS)Determination of the precise molecular weight and elemental formula.
¹H and ¹³C NMR SpectroscopyProvides information about the hydrogen and carbon environments in the molecule.
2D NMR (COSY, HMBC, etc.)Establishes the connectivity between atoms (bond relationships) to build the molecular skeleton.
X-ray CrystallographyProvides an unambiguous 3D structure and determines the absolute configuration of chiral centers.

Enzymatic Mechanisms Implicated in Pyrrolopyrazine Biosynthesis

The enzymatic heart of pyrrolopyrazine biosynthesis is the Nonribosomal Peptide Synthetase (NRPS). nih.gov These megasynthases are composed of distinct domains, each with a specific catalytic function. The key domains involved are:

Adenylation (A) Domain: This domain is responsible for substrate recognition. It selects a specific amino acid and activates it as an aminoacyl-adenylate (AMP) intermediate at the expense of ATP. scispace.com

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) cofactor attached to the T domain. scispace.com

Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between two amino acids tethered to the T domains of adjacent modules. d-nb.info

In the specific case of peramine biosynthesis, a 2-module NRPS called PpzA-1 is utilized. nih.gov A crucial and somewhat specialized domain is the C-terminal Reductase (R) domain . After the dipeptide is formed and remains tethered to the final T domain, this R domain catalyzes the reductive release of the peptide from the enzyme. pnas.org This process generates a dipeptide aldehyde intermediate, which is then believed to undergo spontaneous cyclization and further chemical modifications (rearrangement, oxidation) to yield the final pyrrolopyrazine ring structure. pnas.org

Interestingly, natural variants of the PpzA enzyme that lack this R domain have been discovered. nih.gov These truncated enzymes are incapable of reductive release. Instead, the NRPS-tethered dipeptidyl-thioester undergoes a nonenzymatic cyclization to release the product as a 2,5-diketopiperazine (DKP). nih.govpnas.org This highlights the critical role of the R domain in directing the biosynthetic pathway specifically towards the formation of the pyrrolopyrazine scaffold, preventing the formation of the alternative DKP product. nih.gov

Advanced Research Areas and Emerging Applications in Organic Synthesis

Design and Synthesis of Novel Pyrrolo[1,2-a]pyrazine-Based Architectures

The development of novel synthetic methodologies to access diverse pyrrolo[1,2-a]pyrazine-based architectures is a vibrant area of research. A key focus is the expansion of the chemical space surrounding this core structure to generate libraries of compounds with varied substitution patterns for applications in medicinal chemistry and materials science. nih.gov

One successful strategy involves a regiodivergent electrophilic acylation followed by an aldol (B89426) condensation, which allows for the construction of a chemical library with distinctive substitution patterns. nih.gov This approach has been instrumental in creating a range of derivatives for biological screening. Another efficient method is the Sc(OTf)₃-catalyzed one-pot three-component coupling of a pyrrole (B145914) derivative, an amine, and a trialkylphosphite. This domino process, which includes a chemoselective Kabachnik-Fields reaction and intramolecular cyclodehydration, facilitates the formation of multiple bonds and the construction of highly functionalized pyrazines in an environmentally friendly manner. rsc.org

Furthermore, catalyst-free synthetic routes are being developed to assemble polyfunctionalized pyrrolo[1,2-a]pyrazine (B1600676) systems. For instance, the sequential exposure of pyrrole-2-carbonitrile-derived substrates to DMF-DMA and acyl hydrazide leads to the formation of acylated pyrazine (B50134) and 1,2,4-triazole (B32235) rings through the formation of multiple new bonds. researchgate.net These diverse synthetic strategies are crucial for generating novel molecular frameworks based on the 1-methylpyrrolo[1,2-a]pyrazine core.

Table 1: Synthetic Strategies for Novel Pyrrolo[1,2-a]pyrazine Architectures

Synthetic Strategy Key Reagents/Catalysts Description Reference
Regiodivergent Electrophilic Acylation/Aldol Condensation Electrophilic acylating agents, base Creates diverse substitution patterns for chemical libraries. nih.gov
One-Pot Three-Component Coupling Sc(OTf)₃ Domino reaction forming multiple bonds to create highly functionalized pyrazines. rsc.org
Catalyst-Free Annulative Functionalization DMF-DMA, acyl hydrazide Sequential reaction to form polyfunctionalized fused N-heterocycles. researchgate.net
[4 + 1 + 1] Annulation Approach Diastereoselective Mannich reaction, intramolecular imine formation Forms 3-(hetero)aryl-4-acyl-3,4-dihydropyrrolo-[1,2-a]pyrazines. researchgate.net

Construction of Complex Polycyclic Heteroaromatic Systems Incorporating the Pyrrolo[1,2-a]pyrazine Unit

The fusion of the pyrrolo[1,2-a]pyrazine unit with other heterocyclic systems has led to the creation of complex polycyclic heteroaromatic compounds with significant potential in various scientific fields. These intricate structures often exhibit unique photophysical and biological properties.

A notable example is the synthesis of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. nih.gov This is achieved through an acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, proceeding via a double cyclodehydration and aromatization cascade. nih.gov This modular approach provides facile access to a new class of polycyclic N-fused heteroaromatics. nih.gov

Another area of exploration is the construction of benzo-fused indolizines, specifically pyrrolo[1,2-a]quinolines. A strategic sequence of a Sonogashira coupling followed by an intramolecular alkyne-carbonyl metathesis of 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes allows for the efficient synthesis of these novel fused systems. rsc.org This method is particularly valuable as it introduces an acyl substituent at the C5 position, which is challenging to achieve through other synthetic routes. rsc.org

The synthesis of 1,2,3-triazole-fused pyrazines represents another avenue for creating complex polycyclic systems. These compounds can be synthesized through various methods, including the cyclization of heterocyclic diamines with a nitrite (B80452) or the reaction of hydrazine (B178648) hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. mdpi.com Such fused heterocyclic systems have shown promise in medicinal chemistry and as fluorescent probes. mdpi.com

Table 2: Examples of Complex Polycyclic Systems Incorporating Pyrrolo[1,2-a]pyrazine

Polycyclic System Synthetic Approach Key Features Reference
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Acid-catalyzed double cyclodehydration and aromatization Modular approach to novel N-fused heteroaromatics with unique optical properties. nih.gov
Pyrrolo[1,2-a]quinolines Sequential Sonogashira coupling and intramolecular alkyne-carbonyl metathesis Access to benzo-fused indolizines with an acyl substituent at the C5 position. rsc.org
1,2,3-Triazole-fused Pyrazines Cyclization of heterocyclic diamines with nitrite; reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles Versatile synthesis of fused heterocycles with applications in medicinal chemistry and as fluorescent probes. mdpi.com

Exploration of Unique Optical Properties in Pyrrolo[1,2-a]pyrazine Derivatives (e.g., Blue Emission, Fluorescence)

Derivatives of pyrrolo[1,2-a]pyrazine are gaining significant attention for their unique optical properties, particularly their fluorescence and potential for applications in optoelectronics and bioimaging.

Research into benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures has revealed their capacity for deep blue emission, especially in aggregated and solid states. nih.gov This is a highly desirable characteristic for the development of organic light-emitting diodes (OLEDs). The fluorescence intensity and emission properties of these compounds are significantly influenced by the nature and position of substituents on the molecular scaffold. nih.gov The fusion of an additional benzene (B151609) ring into the benzo rsc.orgmdpi.comimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffold has been shown to cause a notable increase in the intensity of blue fluorescence in solution. nih.gov These derivatives also exhibit good cell permeability and low phototoxicity, highlighting their potential as fluorophores for bioimaging applications. nih.gov

Furthermore, novel pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized and studied for their photophysical properties, demonstrating environmental responsiveness and aggregation-induced emission (AIE). acs.org Certain derivatives display significant fluorescence enhancement through AIE and have been successfully used for bioimaging, specifically for lysosome localization. acs.org The versatility of the pyrrolo[1,2-a]quinoxaline core in generating diverse photophysical features is a key finding of this research. acs.org

The development of pyrazine-based fluorescent sensors is another active area. For instance, a novel pyrazine derivative has been designed to act as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺ ions. researchgate.net This sensor exhibits a significant enhancement in fluorescence emission intensity in the presence of Al³⁺ due to chelation-enhanced fluorescence. researchgate.net

Table 3: Optical Properties of Selected Pyrrolo[1,2-a]pyrazine Derivatives

Derivative Key Optical Property Potential Application Reference
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids Deep blue emission in aggregated and solid states Organic light-emitting diodes (OLEDs), bioimaging nih.gov
Pyrrolo[1,2-a]quinoxaline derivatives Aggregation-induced emission (AIE) Bioimaging (lysosome localization) acs.org
Furan-containing pyrazine derivative "Turn-on" fluorescence upon Al³⁺ binding Fluorescent sensor for Al³⁺ detection researchgate.net

Role of Pyrrolo[1,2-a]pyrazine as a Privileged Scaffold in Catalyst Design and Materials Science

The pyrrolo[1,2-a]pyrazine scaffold is emerging as a "privileged" structure in the design of novel catalysts and functional materials due to its rigid framework, electron-rich nature, and potential for tunable electronic properties through substitution.

In the realm of catalysis, pyrazine-containing ligands are being explored for their ability to participate in and facilitate various chemical transformations. The pyrazine core can act as a ligand in metal-mediated catalysis, with the nitrogen atoms coordinating to a metal center. The electronic properties of the resulting complex can be fine-tuned by modifying the substituents on the pyrrolo[1,2-a]pyrazine scaffold. While direct applications of this compound in catalysis are still an emerging area, the broader class of pyrazine derivatives has shown utility in coupling reactions such as the Suzuki and Buchwald-Hartwig reactions. tandfonline.com

In materials science, pyrrolo[1,2-a]pyrazine derivatives are being investigated for their potential in organic electronics. A theoretical study using density functional theory (DFT) has explored the design of pyrrolopyrazine-based electron transporting materials for use in perovskite solar cells. nih.gov The study demonstrated that by modifying the acceptor units attached to the pyrrolopyrazine core, the electronic and optical properties, such as the band gap and absorption spectra, can be precisely controlled to enhance the efficiency of solar cell devices. nih.gov

The unique photophysical properties of pyrrolo[1,2-a]pyrazine derivatives also make them attractive for the development of fluorescent sensors and probes. As mentioned previously, their ability to exhibit changes in fluorescence upon binding to specific analytes opens up possibilities for their use in chemical sensing and bio-sensing applications. researchgate.net The development of new synthetic methods to functionalize the pyrrolo[1,2-a]pyrazine core is expected to further expand its applications in catalyst design and the creation of advanced materials. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-Methylpyrrolo[1,2-a]pyrazine derivatives?

  • Methodological Answer : The core scaffold can be synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate . Pd-catalyzed direct C6 arylation with aryl bromides is widely used for functionalization, enabling diversity-oriented synthesis . Acid-catalyzed cyclodehydration (e.g., TFA/DMSO or DBSA/toluene) with o-phenylenediamines is effective for constructing benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids .

Q. How are structural and purity characteristics validated for these compounds?

  • Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F for fluorinated derivatives) to confirm regiochemistry and substituent effects . HRMS (ESI-QTOF) validates molecular weights, while X-ray crystallography resolves ambiguities in regioisomer formation (e.g., 8c in Table 2 of ). Melting points and HPLC purity assays (>95%) are standard for quality control .

Q. What experimental parameters influence regioselectivity in electrophilic substitutions?

  • Methodological Answer : Substituent electronic effects dictate regioselectivity. For example, acetylation of this compound with AlCl₃/acetyl chloride favors C6 substitution due to the electron-rich pyrrole ring, while steric hindrance from para-substituted aryl groups shifts reactivity to C3 . Solvent polarity (e.g., DMSO vs. toluene) and catalyst choice (e.g., TFA for cyclization) further modulate outcomes .

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved for structurally similar derivatives?

  • Methodological Answer : Discrepancies often arise from variations in cellular permeability or off-target interactions. Use high-content imaging screening systems to correlate structure-activity relationships (SAR) with cellular context (e.g., cytotoxicity assays in ). Pair in vitro binding assays (e.g., kinase inhibition) with molecular docking to validate target engagement .

Q. What strategies optimize optical properties for bioimaging applications?

  • Methodological Answer : Fusion of aromatic rings (e.g., naphthalene in 8z ) enhances fluorescence intensity by extending π-conjugation. Substituents like methoxy groups improve photostability and reduce aggregation-caused quenching (ACQ). Test photophysical properties in aggregated/solid states via UV-Vis and fluorescence spectroscopy, as demonstrated for blue-emitting derivatives in .

Q. How do computational methods inform the design of novel derivatives?

  • Methodological Answer : DFT calculations predict electrophilic/nucleophilic sites (e.g., C3/C5 reactivity in imidazo[1,2-a]pyrazine ). Molecular dynamics simulations assess binding affinities to biological targets (e.g., osteoclast inhibitors in ). Machine learning models trained on synthetic datasets (e.g., combinatorial libraries ) prioritize candidates with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.